
Fayalite (Fe2(SiO4))
Übersicht
Beschreibung
Fayalite, Fe2SiO4, is the iron-rich end member of the olivine-type silicate, one of the most abundant minerals in Earth’s upper mantle . It is a fairly rare constituent of certain acid alkaline volcanos and granites, and of metamorphic iron formations . The polygonal particles are composed of Fe and Si in a 2:1 ratio .
Synthesis Analysis
Fayalite is synthesized by the solid-state reaction without ball milling . The formation mechanism is divided into five steps: migration of O2− induced by S2− under a reducing atmosphere; formation of Fe3O4−β; migration of Fe(II) into a ferrite cluster structure to gain oxygen and form Fe3−xO4; Fe(II) invaded the silicon atomic position and released Si(IV); and formation of the stable structure of Fe2SiO4 through chemical diffusion between cations of Fe(II) and Si(IV) .
Molecular Structure Analysis
The structure of Fayalite is refined in the orthorhombic Pbnm space group . The bond valence mapping method shows isolated, non-connected isosurfaces of constant E (Li), which further supports the assumptions of the conversion reactions .
Chemical Reactions Analysis
The sintering behaviors among SiO2, FeS, and Fe3O4 were detected to reveal the formation mechanism of Fe2SiO4 . The high-pressure deuteration invariably led to the chemical decomposition of fayalite .
Physical And Chemical Properties Analysis
The pressure and temperature dependence of the elastic properties of single-crystal fayalite have been studied . The electronic and optical properties of Fe2SiO4 have also been investigated .
Wissenschaftliche Forschungsanwendungen
Oxidation Processes : Fayalite oxidation processes in rhyolite flows, like those at Obsidian Cliffs, Oregon, are significant. These processes involve the transformation of fayalite to various phases such as laihunite and hematite, through oxidation and other reactions influenced by temperature, chemical diffusion, and meteoric infiltration (Martin et al., 2015).
Electronic Structure and Magnetism : Fayalite's electronic structure, magnetism, and optical properties, particularly under different pressure conditions, have been studied using density-functional theory. This research contributes to understanding the mineral's behavior in Earth’s mantle (Jiang & Guo, 2004).
Structural Analysis of Liquids and Glasses : The structure of fayalite in liquid and glass forms, relevant to natural basaltic magmas, has been explored using high-energy x-ray diffraction. This research provides insights into the coordination of Fe atoms by oxygen in various compositions (Drewitt et al., 2013).
Mechanosynthesis : The mechanosynthesis of nanocrystalline fayalite was achieved for the first time, providing a method to create nanostructured fayalite with a significant volume fraction of interfaces (Šepelák et al., 2012).
Interstellar Dust Analogues : Fayalite micro particles were synthesized and studied as interstellar dust analogues. This research is important for understanding the light scattering properties of iron-rich silicates in extraterrestrial environments (Boruah et al., 2017).
Phonon-Magnetic Excitation Coupling : A study of the Raman spectrum of fayalite across various temperatures revealed insights into its lattice dynamic behavior and phonon-magnetic excitation coupling, which is significant for understanding its magnetic properties (Kolesov & Geiger, 2004).
Czochralski Growth Under Controlled Conditions : Single-crystal boules of fayalite were grown using a modified Czochralski technique under specific oxygen fugacity conditions, providing a method for synthesizing homogeneous fayalite crystals (Finch et al., 1980).
Role of Zero-Valent Iron in Fayalite Formation : Research into the role of zero-valent iron in fayalite synthesis revealed that it acts both as an oxygen scavenger and a reducing agent. This has implications for copper slag research and other areas related to fayalite (Wang et al., 2020).
Floating-Zone Method for Crystal Growth : The floating-zone method was used to prepare single crystals of fayalite, which is crucial for understanding the phase equilibria and growth conditions of this mineral (Takei, 1978).
Decomposition in Oxygen Potential Gradient : The decomposition of fayalite in oxygen potential gradients at high temperatures was investigated, providing insights into the stability and behavior of fayalite under different environmental conditions (Brinkmann & Laqua, 1985).
Safety And Hazards
Zukünftige Richtungen
The formation of Fayalite can occur during hydrothermal alteration, as described previously in meteorites . At high pressure, Fayalite undergoes a phase transition to ahrensite, the iron-bearing analogue of ringwoodite . This suggests that two variables, the W/R mass ratio and the fluid composition, play a very important role in the formation of Fayalite during the hydrothermal growth .
Eigenschaften
IUPAC Name |
iron(2+);silicic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Fe.H4O4Si/c;;1-5(2,3)4/h;;1-4H/q2*+2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEFLPGCJCTLDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](O)(O)O.[Fe+2].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe2H4O4Si+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Fayalite (Fe2(SiO4)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Fayalite (Fe2(SiO4)) | |
CAS RN |
13918-37-1 | |
| Record name | Fayalite (Fe2(SiO4)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013918371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fayalite (Fe2(SiO4)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fayalite (Fe2(SiO4)) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



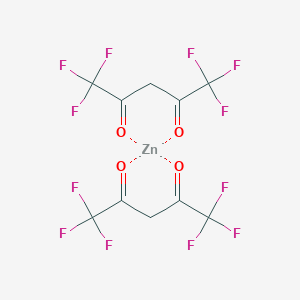
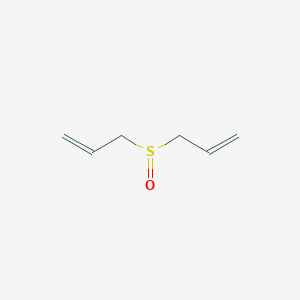
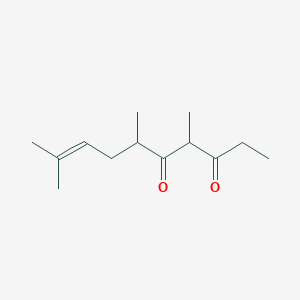
![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B77634.png)


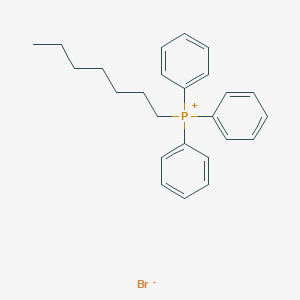


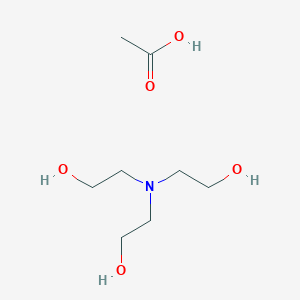


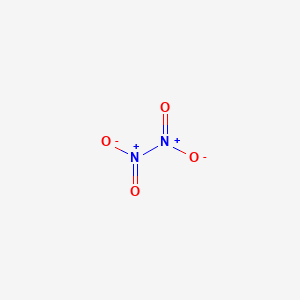
![1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol](/img/structure/B77659.png)